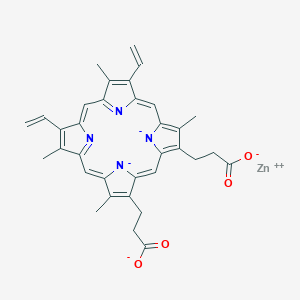

Protoporphyrine IX contenant du ZN

Vue d'ensemble

Description

La protoporphyrine de zinc IX est un complexe de coordination du zinc et de la protoporphyrine IX. C'est un solide rouge violacé soluble dans l'eau. Ce composé se trouve dans les globules rouges lorsque la production d'hème est inhibée par le plomb ou une carence en fer . Elle joue un rôle important dans divers processus physiologiques et pathologiques, notamment la régulation du catabolisme de l'hème et du métabolisme du fer .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Protoporphyrin IX containing Zn, also known as Zinc Protoporphyrin (ZnPP), primarily targets the enzyme Cytochrome c . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

ZnPP acts as a potent and selective inhibitor of heme oxygenase , an enzyme that generates carbon monoxide (CO) and biliverdin . It also inhibits soluble guanylyl cyclase and produces a time- and concentration-dependent inactivation of all three isoforms of nitric oxide synthase .

Biochemical Pathways

ZnPP is a normal metabolite formed in trace amounts during heme biosynthesis . The final reaction in this pathway is the chelation of iron with protoporphyrin. During periods of iron insufficiency or impaired iron utilization, zinc becomes an alternative metal substrate for ferrochelatase, leading to increased ZnPP formation . ZnPP may also regulate heme catabolism through competitive inhibition of heme oxygenase .

Pharmacokinetics

It’s known that both fe^2±loaded and zn^2±loaded frataxins specifically associate with protoporphyrin ix with micromolar affinity .

Result of Action

The inhibition of heme oxygenase by ZnPP prevents the generation of CO and biliverdin . This can lead to a decrease in the production of these compounds, which can have various effects on cellular functions. For instance, CO has a role in cellular signaling, while biliverdin is an antioxidant.

Action Environment

The action of ZnPP can be influenced by environmental factors. For example, in marine environments, protoporphyrin IX, a precursor to ZnPP, plays a vital role in biological metabolism and biogeochemical cycling . The contents of cellular protoporphyrin IX can be enhanced with nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters .

Analyse Biochimique

Biochemical Properties

Protoporphyrin IX containing zinc acts as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and free iron . By inhibiting HO-1, protoporphyrin IX containing zinc can modulate oxidative stress responses and influence cellular redox states. It interacts with various biomolecules, including nitric oxide synthases (NOS), where it inhibits the activity of all three isoforms (nNOS, iNOS, and eNOS) in a concentration-dependent manner . Additionally, it binds to soluble guanylate cyclases, affecting vasodilation and cardiovascular functions .

Cellular Effects

Protoporphyrin IX containing zinc exerts significant effects on cellular processes, particularly in cancer cells. It induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis . This compound also affects cell signaling pathways, such as the inhibition of cyclin D expression, which is crucial for cell cycle progression . Furthermore, protoporphyrin IX containing zinc influences gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, protoporphyrin IX containing zinc exerts its effects through several mechanisms. It binds to the active site of heme oxygenase-1, competitively inhibiting the enzyme and preventing heme degradation . This inhibition leads to increased levels of heme and decreased levels of its degradation products, such as biliverdin and carbon monoxide . Additionally, protoporphyrin IX containing zinc interacts with nitric oxide synthases, inhibiting their activity and reducing the production of nitric oxide . These interactions result in altered cellular redox states and modulation of signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of protoporphyrin IX containing zinc have been observed to change over time. The compound exhibits stability under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that protoporphyrin IX containing zinc can induce sustained oxidative stress and apoptosis in cancer cells, with effects persisting for several days after treatment . Additionally, the compound’s stability and degradation kinetics have been studied to optimize its use in therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of protoporphyrin IX containing zinc vary with different dosages. At low doses, the compound exhibits cytostatic effects, inhibiting cell proliferation without causing significant toxicity . At higher doses, protoporphyrin IX containing zinc induces cytotoxicity and apoptosis in tumor cells . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents, enhancing their efficacy in cancer treatment . Toxicity studies have indicated that high doses of protoporphyrin IX containing zinc can cause adverse effects, such as liver and kidney damage .

Metabolic Pathways

Protoporphyrin IX containing zinc is involved in several metabolic pathways, particularly those related to heme metabolism. It inhibits heme oxygenase-1, preventing the degradation of heme and leading to the accumulation of heme and its precursors . This inhibition affects the levels of various metabolites, including biliverdin, carbon monoxide, and free iron . Additionally, protoporphyrin IX containing zinc interacts with enzymes involved in nitric oxide synthesis, modulating the production of nitric oxide and influencing cellular redox states .

Transport and Distribution

Within cells and tissues, protoporphyrin IX containing zinc is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to frataxin, an iron-binding protein involved in iron-sulfur cluster biogenesis . This interaction facilitates the transport and localization of protoporphyrin IX containing zinc within mitochondria, where it can exert its effects on cellular metabolism . Additionally, the compound’s distribution is influenced by its binding affinity to various cellular components, such as soluble guanylate cyclases and nitric oxide synthases .

Subcellular Localization

Protoporphyrin IX containing zinc exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized within mitochondria, where it interacts with enzymes involved in heme metabolism and oxidative stress responses . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This subcellular localization is crucial for its ability to modulate cellular redox states and induce apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La protoporphyrine de zinc IX peut être synthétisée en chauffant de l'urée, de l'anhydride phtalique et un sel de cuivre (tel que le chlorure de cuivre, le carbonate de cuivre ou le sulfate de cuivre) en présence d'un catalyseur au molybdène comme le molybdate d'ammonium ou le trioxyde de molybdène .

Méthodes de production industrielle : Les méthodes de production industrielle de la protoporphyrine de zinc IX ne sont pas largement documentées. La synthèse implique généralement la chélation du zinc avec la protoporphyrine IX dans des conditions contrôlées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La protoporphyrine de zinc IX subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents produits en fonction des conditions de réaction.

Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation du zinc dans le complexe.

Substitution : Le zinc dans le complexe de protoporphyrine IX peut être substitué par d'autres métaux dans des conditions spécifiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions se produisent généralement dans des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers complexes de métalloporphyrines et des dérivés oxydés de la protoporphyrine IX .

4. Applications de la recherche scientifique

La protoporphyrine de zinc IX a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La protoporphyrine de zinc IX exerce ses effets principalement par l'inhibition de l'hème oxygénase, l'enzyme responsable de la dégradation de l'hème en biliverdine, monoxyde de carbone et fer libre . En inhibant l'hème oxygénase, la protoporphyrine de zinc IX régule les niveaux d'hème et de ses produits de dégradation, influençant ainsi divers processus physiologiques . Elle affecte également l'activité de la synthase d'oxyde nitrique et de la guanylate cyclase, modulant davantage les fonctions cellulaires .

Composés similaires :

Protoporphyrine IX : Le composé parent de la protoporphyrine de zinc IX, qui contient du fer au lieu du zinc.

Protoporphyrine de magnésium IX : Un composé similaire où le magnésium est coordonné à la protoporphyrine IX.

Protoporphyrine de cuivre IX : Un autre complexe de métalloporphyrine avec du cuivre au lieu du zinc.

Unicité : La protoporphyrine de zinc IX est unique en raison de son rôle spécifique dans le métabolisme du fer et de sa capacité à inhiber l'hème oxygénase. Ceci en fait un outil précieux pour étudier les processus liés à l'hème et développer des stratégies thérapeutiques pour des affections comme l'hyperbilirubinémie et certains cancers .

Comparaison Avec Des Composés Similaires

Protoporphyrin IX: The parent compound of zinc protoporphyrin IX, which contains iron instead of zinc.

Magnesium Protoporphyrin IX: A similar compound where magnesium is coordinated with protoporphyrin IX.

Copper Protoporphyrin IX: Another metalloporphyrin complex with copper instead of zinc.

Uniqueness: Zinc protoporphyrin IX is unique due to its specific role in iron metabolism and its ability to inhibit heme oxygenase. This makes it a valuable tool for studying heme-related processes and developing therapeutic strategies for conditions like hyperbilirubinemia and certain cancers .

Activité Biologique

Protoporphyrin IX (PPIX) containing zinc, commonly referred to as zinc protoporphyrin IX (ZnPP), is a metalloporphyrin that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of ZnPP, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Overview of Zinc Protoporphyrin IX

Zinc protoporphyrin IX is formed when zinc ions coordinate with protoporphyrin IX. It is a red-purple solid that is soluble in water and plays crucial roles in various biological processes, including heme synthesis and cellular signaling.

Mechanisms of Biological Activity

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- ZnPP has been identified as a potent inhibitor of the immunosuppressive enzyme IDO, which is involved in tryptophan metabolism and immune escape in cancers. This inhibition can enhance antitumor immunity by disrupting the immunosuppressive environment created by tumors .

- In preclinical studies, ZnPP demonstrated significant antitumor properties mediated by T cell function and IDO integrity, suggesting its potential as an adjuvant in cancer therapies .

- Antioxidant Properties :

- Interaction with Ferrochelatase :

Case Studies and Experimental Data

- Tumor Immunity Enhancement :

- Zinc Protoporphyrin Formation in Animal Tissues :

- Fluorescent Detection Methods :

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

15442-64-5 |

|---|---|

Formule moléculaire |

C34H32N4O4Zn |

Poids moléculaire |

626.0 g/mol |

Nom IUPAC |

zinc;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clé InChI |

FUTVBRXUIKZACV-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Zn+2] |

SMILES canonique |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Zn+2] |

Apparence |

A crystalline solid |

Key on ui other cas no. |

15442-64-5 |

Synonymes |

[Dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]zinc; [Dihydrogen protoporphyrin IX-ato(2-)]zinc; (SP-4-2)-[7,12-Diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24]zincate(2-) Dihydrog |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.